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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553 Get Quote

An Important Note on Compound Identity: The designation "ACP-319" has been applied to at

least two distinct investigational compounds with fundamentally different mechanisms of action.

This guide will address the compound most relevant to cell signaling and proliferation, a

Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, while also acknowledging the existence of a

second, unrelated compound. Development of both agents has been discontinued.

Part 1: ACP-319, the PI3Kδ Inhibitor
Core Mechanism of Action
ACP-319 (also known as AMG-319) is a second-generation, orally bioavailable inhibitor of the

delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling

cascade downstream of the B-cell receptor (BCR), which is essential for the survival,

proliferation, and trafficking of B-lymphocytes. In certain B-cell malignancies, such as Chronic

Lymphocytic Leukemia (CLL) and some non-Hodgkin lymphomas, the BCR pathway is

chronically active, driving tumor growth.

By selectively inhibiting PI3Kδ, ACP-319 was designed to disrupt this signaling cascade,

thereby reducing downstream signaling through AKT and Bruton's tyrosine kinase (BTK),

leading to decreased cell proliferation and survival. Preclinical studies demonstrated that

combining ACP-319 with a BTK inhibitor (acalabrutinib) resulted in more potent tumor control

and extended survival in murine CLL models compared to either agent alone.[1][2][3] This

combination was shown to more effectively reduce NF-κB signaling and the expression of anti-

apoptotic proteins like BCL-xL and MCL-1.[2]
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While this mechanism indirectly impacts cell proliferation, the primary focus of research was on

the BCR signaling pathway rather than direct modulation of cell cycle checkpoints (e.g., G1/S

or G2/M arrest). The available literature does not provide evidence of ACP-319 directly

inducing cell cycle arrest through interactions with cyclins or cyclin-dependent kinases.

B-Cell Receptor Signaling Pathway Inhibition by ACP-
319
The following diagram illustrates the intended mechanism of action for ACP-319 within the B-

cell receptor signaling pathway, in the context of its combination with acalabrutinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1574553?utm_src=pdf-body
https://www.benchchem.com/product/b1574553?utm_src=pdf-body
https://www.benchchem.com/product/b1574553?utm_src=pdf-body
https://www.benchchem.com/product/b1574553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

B-Cell Receptor
(BCR)

LYN

Antigen
Binding

CD19

PI3Kδ

SYK

Bruton's Tyrosine Kinase
(BTK)

PIP2

PIP3

PI3Kδ action

AKT

NF-κB

Gene Transcription
(Proliferation, Survival)

Acalabrutinib

Inhibits

ACP-319

Inhibits

Click to download full resolution via product page

Caption: PI3Kδ and BTK Inhibition in the BCR Signaling Pathway.
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Quantitative Data from Clinical Trials
ACP-319 was evaluated in a Phase 1/2 clinical trial in combination with acalabrutinib for

patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NCT02328014). The maximum

tolerated dose (MTD) for ACP-319 was established at 50 mg twice daily (BID).[4][5] The

following tables summarize key efficacy and safety data from this study.

Table 1: Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes

Patient Subtype
Overall Response
Rate (ORR)

Complete
Response (CR)
Rate

Median Duration of
Response

non-GCB DLBCL
(n=16)

63% 25% 8.2 months

GCB DLBCL (n=9) 0% 0% Not Applicable

Data from Part 2 of the study combining acalabrutinib 100 mg BID with ACP-319 50 mg BID.[5]

[6]

Table 2: Common Adverse Events (AEs) (≥40% of patients)

Adverse Event Incidence Grade ≥3 Incidence

Increased ALT 52% 20%

Increased AST 48% 28%

Diarrhea 52% 12%

Fatigue 40% 0%

Rash 40% 12%

Data from the Phase 1 portion of the study.[6]

Experimental Protocols
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Detailed protocols for assessing direct cell cycle arrest by ACP-319 are not available in the

published literature. However, the preclinical and clinical studies employed the following

general methodologies:

1.4.1 Preclinical Murine Models

Objective: To assess the in vivo efficacy of ACP-319 alone and in combination with

acalabrutinib.

Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[1][2]

Methodology:

Mice are injected with TCL1-192 cells.

After a set period to allow for tumor establishment (e.g., 15 days), treatment is initiated.[2]

Treatment groups typically include vehicle control, ACP-319 as a single agent,

acalabrutinib as a single agent, and the combination of both drugs.

Drugs are administered orally at specified doses and schedules.

Tumor burden is monitored by measuring leukemia cell counts in peripheral blood and by

analyzing spleen size and cell counts upon study completion.[1][2]

Survival is tracked over time and analyzed using Kaplan-Meier curves.

Spleen-residing tumor cells are harvested for pharmacodynamic analysis (e.g., Western

blotting for signaling proteins like IκBα, BCL-xL, and MCL-1).[2]

1.4.2 Phase 1/2 Clinical Trial Protocol (NCT02328014)

Objective: To evaluate the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics

(PD) of acalabrutinib in combination with ACP-319.[4]

Study Design: A two-part, open-label, dose-escalation (Part 1) and dose-expansion (Part 2)

study.[4]
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Methodology:

Part 1 (Dose Escalation): Patients received acalabrutinib 100 mg BID with escalating

doses of ACP-319 (25 mg, 50 mg, or 100 mg BID) using a 3+3 design to determine the

MTD.[4]

Part 2 (Dose Expansion): Patients received acalabrutinib at 100 mg BID and ACP-319 at

the established MTD (50 mg BID).[4][5]

Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities

(DLTs).[6]

Secondary Endpoints: Overall response rate (ORR), duration of response (DOR),

progression-free survival (PFS), PK, and PD (BTK occupancy and p-AKT inhibition).[6]

Assessments: Patients were monitored for adverse events, and tumor response was

evaluated according to standard criteria for lymphoma. Blood samples were collected for

PK and PD analysis.

Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for the preclinical assessment of ACP-319
in a CLL mouse model.
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Caption: Preclinical Workflow for ACP-319 in a CLL Mouse Model.
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Part 2: ACP-319, the M1 Positive Allosteric
Modulator (PAM)
A separate compound, also designated ACP-319, was under development by ACADIA

Pharmaceuticals.[7][8] This molecule's mechanism of action is entirely different and unrelated

to oncology.

Class: Positive Allosteric Modulator of the Muscarinic M1 Receptor (M1 PAM).[7][9]

Therapeutic Area: Central Nervous System (CNS) disorders.[9]

Indication: Investigated for potential utility in treating cognitive deficits and psychosis in

conditions like dementia and schizophrenia.[7]

Development Status: Discontinued. ACADIA Pharmaceuticals announced in August 2022

that the development of this ACP-319 was being discontinued as its profile did not support

advancement into Phase 2 trials.[9][10]

Conclusion
The available scientific literature on compounds designated "ACP-319" does not support the

creation of an in-depth guide focused on direct cell cycle arrest pathways. The most relevant

compound, a PI3Kδ inhibitor, acts on the B-cell receptor signaling pathway to impact cell

proliferation and survival in B-cell malignancies. While effective in preclinical models and

showing some clinical activity, its development in combination with acalabrutinib was halted,

and further development is not planned.[4][5] The second compound with this name was an M1

PAM for CNS disorders, whose development was also discontinued.[9][10] Therefore,

researchers seeking information on direct cell cycle inhibitors should look to other classes of

compounds specifically designed to target cell cycle machinery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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